Dimethyl 2-(4-cyano-2-nitrophenyl)malonate
Overview
Description
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a chemical compound with the molecular formula C12H10N2O612. It has a molecular weight of 278.2212. This compound is widely used in scientific research, with diverse applications in organic synthesis, pharmaceutical development, and material science3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate from the web search results.Molecular Structure Analysis
The InChI code for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is 1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H31. This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving Dimethyl 2-(4-cyano-2-nitrophenyl)malonate from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate are not fully detailed in the search results. However, it is known that its molecular weight is 278.2212.Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Compounds : Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is used in synthesizing new chemical structures. For instance, it was involved in the synthesis of a monohydrated 3-p-nitrophenylpyrazole derivative, highlighting its utility in creating novel molecular structures with potential applications in various fields of chemistry (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Understanding Chemical Reactions : This compound has been studied for its behavior in proton transfer reactions, which are fundamental processes in chemistry. These studies contribute to a deeper understanding of chemical reaction mechanisms (Schroeder, Leska, Bartl, Różalski, & Brzeziński, 1999).
Contribution to Organic Synthesis : Dimethyl 2-(4-cyano-2-nitrophenyl)malonate plays a role in the synthesis of various intermediates, such as those used in the production of chrysanthemic acid, highlighting its versatility in organic synthesis (Baudoux, Norberg, Provins, Froidbise, Krief, & Evrard, 1998).
Applications in Material Science and Pharmacology
Development of Novel Materials : It's also utilized in the development of new materials, such as the synthesis of non-peripherally substituted tetra(dihexylmalonate) alcohol soluble phthalocyanines, which have potential applications in areas like dye production and electronic devices (Korkut, Avcıata, & Şener, 2011).
Boron Neutron Capture Therapy : In the medical field, its derivatives have been used in synthesizing boronated metallophthalocyanine for boron neutron capture therapy, a promising cancer treatment method (Kahl & Jing Li, 1996).
Safety And Hazards
The Material Safety Data Sheet (MSDS) for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate can be found online1. It is important to handle this compound with care, avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes4.
Future Directions
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a product for proteomics research3. Its unique properties make it suitable for diverse applications in organic synthesis, pharmaceutical development, and material science3. Future research may explore these applications further.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDCKPNYQDVOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428418 | |
Record name | DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate | |
CAS RN |
651747-69-2 | |
Record name | DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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